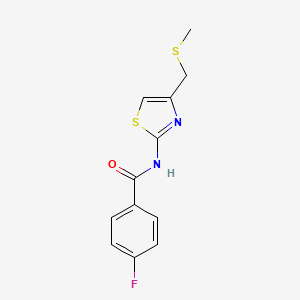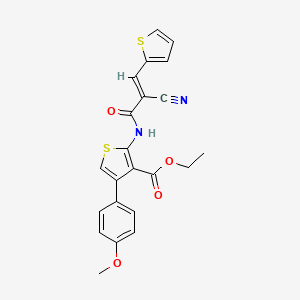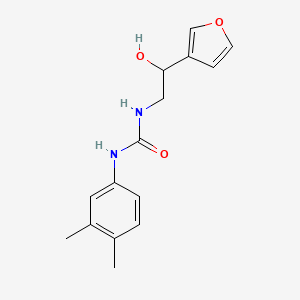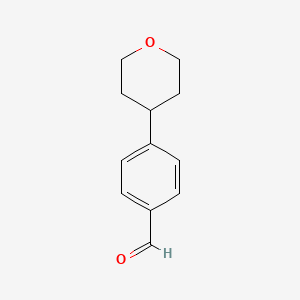![molecular formula C15H15F3N4O3S B3013708 N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide CAS No. 329700-11-0](/img/structure/B3013708.png)
N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely has a methoxybenzyl group (a benzene ring with a methoxy group and a benzyl group attached), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a thiadiazol group (a five-membered ring containing sulfur and two nitrogen atoms), all linked by a succinamide group (a four-carbon chain with amide groups at either end) .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The compound and its derivatives show promise in photodynamic therapy, particularly in cancer treatment. Zinc phthalocyanine substituted with derivatives including the 1,3,4-thiadiazole moiety has demonstrated high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties
Compounds with the 1,3,4-thiadiazole core have been studied for their antimicrobial properties. Notably, derivatives have shown significant antimicrobial activity against Staphylococcus epidermidis, and certain compounds exhibited cytotoxicity on cancer cell lines like MDA-MB-231 and PC-3 (Gür et al., 2020).
Antibacterial and Antifungal Activities
Various synthesized compounds incorporating the 1,3,4-thiadiazole structure have displayed notable antibacterial and antifungal activities. This indicates the potential of such compounds in developing new antimicrobial agents (Badige, Shetty, Lamani, & Khazi, 2009).
Enzyme Inhibition and Antioxidant Activities
A series of compounds derived from the 1,3,4-thiadiazole structure have been evaluated for their enzyme inhibition and antioxidant activities. This suggests potential applications in treating diseases associated with oxidative stress and enzymatic dysfunctions (Hanif et al., 2012).
Anti-Leishmanial Activity
Derivatives containing the 1,3,4-thiadiazole unit have shown promising anti-leishmanial activity, highlighting their potential in the development of treatments for leishmaniasis (Tahghighi et al., 2012).
Antiviral Activity
Compounds with the 1,3,4-thiadiazole structure have exhibited antiviral activity, particularly against the tobacco mosaic virus. This opens up possibilities for using these compounds in the development of new antiviral drugs (Chen et al., 2010).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical compounds, including the use of appropriate personal protective equipment and adherence to safe laboratory practices .
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3S/c1-25-10-4-2-9(3-5-10)8-19-11(23)6-7-12(24)20-14-22-21-13(26-14)15(16,17)18/h2-5H,6-8H2,1H3,(H,19,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPNZDZXFDXHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC(=O)NC2=NN=C(S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3013625.png)

![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3013628.png)
![N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3013629.png)
![3-[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B3013630.png)

![1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3013633.png)
![5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B3013636.png)
![ethyl 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B3013637.png)
![methyl 2-(8-(2-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3013638.png)

![methyl 2-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3013640.png)


